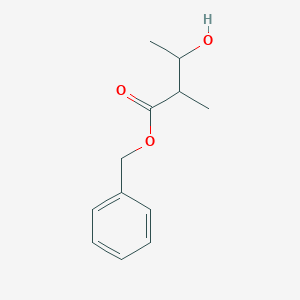

Benzyl 2-methyl-3-hydroxybutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

benzyl 3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C12H16O3/c1-9(10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3 |

InChI Key |

VDARBCCMTDKLBW-UHFFFAOYSA-N |

SMILES |

CC(C(C)O)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(C)O)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Methyl 3 Hydroxybutanoate

Conventional Chemical Esterification Routes

Conventional esterification methods represent the most direct and established approaches for the synthesis of Benzyl (B1604629) 2-methyl-3-hydroxybutanoate. These routes typically involve the formation of the ester bond from carboxylic acid and alcohol precursors.

Direct Esterification of 2-methyl-3-hydroxybutanoic acid with benzyl alcohol

The most common method for synthesizing esters is the direct acid-catalyzed esterification of a carboxylic acid with an alcohol, often referred to as Fischer esterification. In this process, 2-methyl-3-hydroxybutanoic acid is reacted with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the benzyl alcohol and subsequent elimination of water to form the ester. smolecule.com

Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH). smolecule.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. smolecule.com Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), can also be employed to simplify product purification, as the catalyst can be easily filtered off at the end of the reaction. google.com

Table 1: Catalysts for Direct Esterification

| Catalyst | Type | Typical Conditions | Advantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous | Reflux with excess alcohol | High catalytic activity, low cost. google.com |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Reflux, Dean-Stark trap | Less corrosive than H₂SO₄, effective. smolecule.comorgsyn.org |

Transesterification Processes and Variants

Transesterification is another versatile method for synthesizing Benzyl 2-methyl-3-hydroxybutanoate. This process involves the reaction of an existing ester, such as methyl 2-methyl-3-hydroxybutanoate, with benzyl alcohol in the presence of a catalyst. This equilibrium-driven reaction displaces the original alcohol (methanol) with benzyl alcohol.

The reaction can be catalyzed by acids (e.g., sulfuric acid, silica chloride) or bases. organic-chemistry.org More recently, metal-based catalysts, such as tetranuclear zinc clusters, have been shown to promote transesterification under mild conditions. organic-chemistry.org To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol) is typically removed by distillation. Transesterification is a key step in various industrial processes, including the production of biofuels and can be adapted for specialty esters. researchgate.netresearchgate.net The process can be carried out in batches or continuously, with reaction times often ranging from 1 to 20 hours at elevated temperatures (40 to 100 °C). google.com

Table 2: Transesterification Catalysts and Conditions

| Catalyst System | Substrate Example | Conditions | Key Features |

|---|---|---|---|

| Sc(OTf)₃ | Various methyl esters | Boiling benzyl alcohol | Effective for various functional groups. organic-chemistry.org |

| Tetranuclear Zinc Cluster | Functionalized substrates | Mild conditions | High yields, suitable for large scale. organic-chemistry.org |

| Silica Chloride | Various esters | Alcoholysis | Efficient and practical catalyst. organic-chemistry.org |

Stereoselective Chemical Synthesis of this compound

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers. The synthesis of single, optically pure isomers is of significant interest and requires stereoselective methods.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. To synthesize a specific stereoisomer of this compound, the precursor, benzyl 2-methyl-3-oxobutanoate, can be reduced using a chiral catalyst.

Catalytic systems based on ruthenium-phosphine complexes, such as those using the BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters. orgsyn.org These methods are known for their high chemical and optical yields, often exceeding 95-99% enantiomeric excess (ee). orgsyn.orgresearcher.life The reaction is typically carried out under hydrogen pressure. Enzymatic reductions also offer a highly selective route. For instance, specific dehydrogenase enzymes can catalyze the reduction of the keto group with high stereospecificity, producing the corresponding hydroxy ester. wikipedia.org Baker's yeast is also known to contain enzymes capable of performing asymmetric reductions on β-keto esters. wikipedia.org

Table 3: Asymmetric Reduction Systems for β-Keto Esters

| Catalyst/System | Substrate | Product Example | Stereoselectivity (ee) |

|---|---|---|---|

| Ru-BINAP Complexes | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 97-98% |

| Raney Nickel (modified) | Methyl 3-oxobutanoate | Methyl 3-hydroxybutanoate | up to 87% |

| Baker's Yeast Enzymes | Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | 84-97% |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary can be attached to an achiral precursor molecule. A subsequent diastereoselective reaction, such as the reduction of a ketone or an alkylation, is then performed. The auxiliary, having created a biased steric environment, directs the formation of one specific stereoisomer. sigmaaldrich.com Finally, the auxiliary is removed, yielding the desired enantiomerically enriched product. sigmaaldrich.com

Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com For example, an oxazolidinone can be acylated with a 2-methyl-3-oxobutanoyl group. The subsequent reduction of the ketone is highly diastereoselective, controlled by the stereocenter on the auxiliary. wikipedia.org Cleavage of the auxiliary would then yield the chiral 2-methyl-3-hydroxybutanoic acid, which can be esterified with benzyl alcohol.

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Formation of a chelated Z-enolate, which blocks one face of the molecule. wikipedia.org |

| Camphorsultam | Diels-Alder reactions, Alkylations | Steric hindrance from the sultam ring directs incoming reagents. |

| Pseudoephedrine | Alkylation of α-amino acids | Forms a stable chelated enolate, reaction occurs from the less hindered side. sigmaaldrich.com |

Enantioselective Organocatalysis and Metal Catalysis

Enantioselective catalysis using small organic molecules (organocatalysis) or chiral metal complexes represents the forefront of asymmetric synthesis. These methods avoid the need for stoichiometric chiral auxiliaries. In the context of synthesizing this compound, these catalysts can be used to control the stereochemistry of key bond-forming reactions.

Chiral dirhodium catalysts have been successfully used for the asymmetric C-H functionalization, which could be a potential route to introduce chirality. organic-chemistry.org For instance, catalysts like Rh₂(S)-DOSP)₄ are effective, though the choice of catalyst is highly substrate-dependent. organic-chemistry.org Similarly, organocatalysts can be employed for reactions like asymmetric aldol additions to build the carbon skeleton with the correct stereochemistry before reduction and esterification. The development of organocatalytic systems for dearomatization reactions showcases their potential for creating complex chiral structures from simple phenolic precursors. nih.gov Directed hydrogenation using cationic rhodium or iridium catalysts is another powerful strategy, particularly for substrates containing a coordinating group like a hydroxyl, which can direct the catalyst to one face of a double bond. orgsyn.org

Table 5: Examples of Enantioselective Catalysis

| Catalyst Type | Catalyst Example | Reaction Type |

|---|---|---|

| Metal Catalyst | Ru-BINAP | Asymmetric Hydrogenation |

| Metal Catalyst | Rh₂(S)-PTTL)₄ | C-H Functionalization |

| Metal Catalyst | Cationic Iridium Complexes | Directed Hydrogenation |

Diastereoselective Synthetic Pathways

The synthesis of this compound, which possesses two chiral centers at the C2 and C3 positions, can result in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Diastereoselective synthetic pathways are crucial for controlling the relative stereochemistry of these centers, leading to either syn (2,3-threo) or anti (2,3-erythro) diastereomers. The primary method for achieving this control is the aldol reaction between a propionate enolate equivalent and acetaldehyde, followed by benzylation. The stereochemical outcome of the aldol reaction can be directed through either substrate-controlled or reagent-controlled methods.

In reagent-controlled synthesis , chiral auxiliaries or catalysts are employed to direct the stereochemical course of the reaction. For instance, the enolization of a propionyl group attached to a chiral auxiliary (e.g., Evans' oxazolidinones) with a boron reagent like dibutylboron triflate can generate a specific (Z)-enolate. The subsequent reaction of this enolate with an aldehyde proceeds through a Zimmerman-Traxler transition state, leading to a predictable diastereomer. The choice of the chiral auxiliary and reaction conditions dictates which diastereomer is formed. For example, dicyclohexylboron triflate/triethylamine-mediated enolboration-aldolization reactions often favor the formation of anti-aldol products at low temperatures, while using a less bulky boron reagent like dibutylboron triflate with a bulky amine at ambient temperatures can favor the syn-aldol products chemrxiv.org.

Substrate-controlled synthesis , on the other hand, relies on the inherent stereochemistry of the starting materials to influence the formation of new stereocenters. While less common for a simple acyclic structure like this compound from simple precursors, this strategy is more prevalent in more complex molecules where existing stereocenters can direct the approach of reagents.

The table below summarizes the expected outcomes from different diastereoselective aldol strategies that could be applied to the synthesis of the core structure of this compound.

| Method | Reagents/Controls | Primary Product | Diastereomeric Ratio (d.r.) |

| Boron-Mediated Aldol Reaction | (Z)-Boron enolate of a propionate ester + Acetaldehyde | syn-2-methyl-3-hydroxybutanoate | High (e.g., >95:5) |

| Boron-Mediated Aldol Reaction | (E)-Boron enolate of a propionate ester + Acetaldehyde | anti-2-methyl-3-hydroxybutanoate | High (e.g., >90:10) |

| Chiral Auxiliary (Evans') | N-propionyl oxazolidinone, Bu₂BOTf, Et₃N; then Acetaldehyde | syn-adduct | >99:1 |

| Chiral Auxiliary (Evans') | N-propionyl oxazolidinone, TiCl₄; then Acetaldehyde | anti-adduct | >95:5 |

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions. Various enzymatic strategies can be employed for the synthesis of specific stereoisomers of this compound.

Lipase-Catalyzed Esterification and Transesterification for Chiral Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their broad substrate specificity and high enantioselectivity. In the context of this compound, a racemic mixture of the four stereoisomers can be resolved through enantioselective acylation (transesterification) or hydrolysis.

In a typical kinetic resolution via transesterification, a racemic mixture of the hydroxyester is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, lipases such as Candida antarctica lipase B (CAL-B), often used in an immobilized form like Novozym 435, and lipases from Pseudomonas cepacia (PCL) have shown high efficiency in resolving β-hydroxy esters nih.govunits.it. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, can often exceed 200 in these resolutions, leading to products with very high enantiomeric excess (ee) nih.gov.

Alternatively, a racemic ester can be selectively hydrolyzed by a lipase in an aqueous medium. The enzyme will hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The choice of lipase can determine which enantiomer is preferred. For example, in the resolution of racemic 2-phenoxypropanoic acids, Aspergillus niger lipase demonstrated high enantioselectivity nih.gov.

The table below illustrates a hypothetical kinetic resolution of a racemic mixture of (2R,3S)- and (2S,3R)-Benzyl 2-methyl-3-hydroxybutanoate using a lipase that selectively acylates the (2R,3S)-enantiomer.

| Enzyme | Reaction Type | Substrate | Products at ~50% Conversion | Enantiomeric Excess (ee) |

| Lipase (e.g., CAL-B) | Transesterification | Racemic this compound | (2R,3S)-Acylated ester + (2S,3R)-Unreacted alcohol | >95% for both products |

| Lipase (e.g., PCL) | Hydrolysis | Racemic Benzyl 2-methyl-3-acetoxybutanoate | (2R,3S)-Alcohol + (2S,3R)-Unreacted acetate | >95% for both products |

Stereoselective Biotransformations Utilizing Dehydrogenases and Other Enzymes

A more direct approach to obtaining enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral β-keto ester, Benzyl 2-methyl-3-oxobutanoate. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are NAD(P)H-dependent enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity frontiersin.org.

A specific enzyme, benzyl-2-methyl-hydroxybutyrate dehydrogenase (EC 1.1.1.217), has been identified and characterized from baker's yeast enzyme-database.org. This enzyme catalyzes the NADP⁺-dependent oxidation of benzyl (2R,3S)-2-methyl-3-hydroxybutanoate to benzyl 2-methyl-3-oxobutanoate. Importantly, the reverse reaction, the reduction of the keto ester, is highly specific. The enzyme also acts on the (2S,3S) stereoisomer but is otherwise highly specific, making it a valuable tool for the synthesis of these particular stereoisomers enzyme-database.org.

Other ADHs can be used to produce the different stereoisomers. ADHs are often classified by their stereopreference according to Prelog's rule. "Prelog" enzymes deliver the hydride to the Re-face of the carbonyl, typically yielding (S)-alcohols, while "anti-Prelog" enzymes deliver the hydride to the Si-face, yielding (R)-alcohols. By selecting an appropriate ADH, it is possible to synthesize a specific stereoisomer of this compound from its precursor. For cofactor regeneration (NAD(P)H), a secondary enzyme system, such as glucose dehydrogenase (GDH), is often employed nih.gov.

Microbial Whole-Cell Bioreductions for Asymmetric Synthesis

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. Various microorganisms, particularly yeasts like Saccharomyces cerevisiae, Hansenula sp., and Kluyveromyces marxianus, are known to contain a multitude of dehydrogenases capable of reducing β-keto esters with high enantioselectivity scielo.br.

A study on the reduction of a similar substrate, benzyl acetoacetate, demonstrated the effectiveness of this method. Seven different microorganism species were able to reduce the ketoester to benzyl (S)-3-hydroxybutanoate. Hansenula sp. provided the best result with free cells, achieving 97% ee and 85% conversion in 24 hours scielo.br. These results suggest that a similar screening of microorganisms could identify a suitable biocatalyst for the asymmetric reduction of Benzyl 2-methyl-3-oxobutanoate to a desired stereoisomer of this compound.

The table below summarizes the results from the whole-cell reduction of benzyl acetoacetate, which serves as a model for the potential synthesis of the target compound.

| Microorganism | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Hansenula sp. | Benzyl (S)-3-hydroxybutanoate | 85 | 97 |

| Geotrichum candidum | Benzyl (S)-3-hydroxybutanoate | >99 | 81 |

| Kluyveromyces marxianus | Benzyl (S)-3-hydroxybutanoate | 74 | 93 |

| Rhodotorula rubra | Benzyl (S)-3-hydroxybutanoate | 63 | 89 |

Data adapted from a study on benzyl acetoacetate reduction scielo.br.

Enzyme Immobilization Techniques and Reactor Design in Biocatalysis

For industrial applications, the reusability and stability of biocatalysts are paramount. Enzyme immobilization is a key technology to achieve these goals. Immobilization involves attaching enzymes to or entrapping them within insoluble support materials. Common methods include:

Adsorption: Binding of the enzyme to the surface of a carrier (e.g., silica, resins) via non-covalent interactions. This method is simple but can be susceptible to enzyme leaching acs.org.

Covalent Bonding: Formation of covalent bonds between the enzyme and a functionalized support (e.g., epoxy resins, agarose). This provides strong attachment and reduces leaching mdpi.com.

Entrapment: Physical confinement of enzymes within a polymeric network, such as calcium alginate gels or sol-gels nih.gov.

Immobilization can enhance an enzyme's stability against changes in temperature and pH and allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles nih.gov. For instance, lipases are often immobilized on hydrophobic carriers, which can also lead to interfacial activation and increased activity semanticscholar.org.

The use of immobilized enzymes facilitates the design of continuous reactor systems, which are more efficient than batch processes for large-scale production. Packed-bed reactors (PBRs) are a common configuration where the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it rsc.org. This setup allows for precise control over reaction parameters, high productivity, and straightforward product isolation nih.gov. The development of self-sufficient heterogeneous biocatalysts, where both the enzyme and its cofactor are co-immobilized, further enhances the efficiency of continuous flow systems for producing β-hydroxy esters chemrxiv.org.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.

The biocatalytic methods described in section 2.3 are inherently green.

Use of Renewable Feedstocks and Catalysts: Enzymes are derived from renewable sources and are biodegradable.

Catalysis: Enzymes are highly efficient catalysts, reducing the need for stoichiometric reagents.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media or benign organic solvents at ambient temperature and pressure, reducing energy consumption.

High Selectivity: The chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, leading to higher purity and less waste.

Beyond biocatalysis, other green chemistry principles can be applied. The choice of solvent is critical; replacing hazardous solvents like dichloromethane or benzene with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water can significantly improve the environmental profile of the synthesis.

Atom economy is another key principle. Reactions like the aldol addition are inherently atom-economical as they form carbon-carbon bonds without the loss of atoms. Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a central goal. The Reformatsky reaction, for example, offers a pathway to β-hydroxy esters, and modifications to this reaction can improve its atom economy researchgate.net.

Finally, the use of continuous flow reactors with immobilized catalysts not only improves efficiency but also enhances safety and reduces waste, as smaller reaction volumes are used and catalyst recycling is streamlined.

Solvent-Free and Reduced-Solvent Reaction Systems

The reduction or elimination of volatile organic solvents is a primary goal in green synthesis due to their environmental and health impacts. For the synthesis of esters like this compound, several solvent-free or reduced-solvent strategies can be envisaged, primarily through enzymatic catalysis and reactions utilizing one of the substrates as the solvent.

Enzymatic Synthesis in Solvent-Free Media:

Lipases are widely used enzymes for esterification and transesterification reactions and are particularly well-suited for solvent-free conditions. In a typical synthesis of this compound, 2-methyl-3-hydroxybutanoic acid or a simple ester thereof would be reacted with benzyl alcohol. In a solvent-free system, the reactants themselves form the reaction medium. This approach not only reduces waste but can also lead to higher reaction rates due to increased substrate concentrations.

Research on the synthesis of other benzyl esters has demonstrated the feasibility of this approach. For instance, the lipase-catalyzed synthesis of benzyl acetate from benzyl alcohol and vinyl acetate has been shown to proceed to 100% conversion in as little as 10 minutes under solvent-free conditions nih.gov. Similarly, the synthesis of benzyl benzoate (B1203000) has been successfully carried out in a solventless system using an immobilized lipase researchgate.net. These examples strongly suggest that a similar strategy could be effectively applied to the synthesis of this compound.

Indium-Mediated Reformatsky Reaction:

The Reformatsky reaction, which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, can be adapted for solvent-free conditions. An indium-mediated Reformatsky reaction of various aldehydes and aldimines has been shown to produce β-hydroxy esters and β-amino esters in good to excellent yields at room temperature without the need for a solvent researchgate.net. This methodology could potentially be applied to the synthesis of this compound.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Structurally Related Esters

| Ester | Reaction Type | Catalyst | Solvent | Reaction Time | Conversion/Yield | Reference |

| Benzyl Acetate | Transesterification | Lipozyme RM IM | Solvent-Free | 10 min | 100% | nih.gov |

| Benzyl Benzoate | Transesterification | Lipozyme 435 | Solvent-Free | 7 h | 82% | researchgate.net |

| Octyl Acetate | Transesterification | Immobilized Lipase | Solvent-Free | 12 h | 92.35% | nih.gov |

| Methyl Butyrate | Transesterification | Immobilized Lipase | Solvent-Free | 14 h | 70.42% | nih.gov |

| β-Hydroxy Esters | Reformatsky Reaction | Indium | Solvent-Free | Not Specified | Good to Excellent | researchgate.net |

Utilization of Sustainable Catalysts and Reagents

The use of sustainable catalysts and reagents is another key aspect of green chemistry, aiming to replace hazardous and stoichiometric reagents with milder, more efficient, and recyclable alternatives.

Enzymatic Catalysis:

As mentioned previously, enzymes, particularly lipases, are prime examples of sustainable catalysts. They are biodegradable, operate under mild conditions (temperature and pH), and exhibit high selectivity, which can reduce the formation of byproducts. The chemoenzymatic synthesis of chiral hydroxy esters is a well-established field, often employing lipases for kinetic resolution or aldolases for stereoselective carbon-carbon bond formation nih.govnih.govmdpi.comacs.orgresearchgate.net. For the synthesis of this compound, a lipase could be used to catalyze the direct esterification of 2-methyl-3-hydroxybutanoic acid with benzyl alcohol or the transesterification of a methyl or ethyl ester of the acid. The existence of "benzyl-2-methyl-hydroxybutyrate dehydrogenase" further supports the biological compatibility of this molecule, suggesting that enzymatic routes are highly plausible researchgate.net.

Heterogeneous Acid Catalysts:

Solid acid catalysts offer a sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. Materials like silica-supported boric acid have been effectively used as recyclable catalysts for the transesterification of β-keto esters under solvent-free conditions, with the catalyst being reusable for up to five cycles without significant loss of activity nih.gov. Other heterogeneous catalysts, such as metal triflates, have also shown high efficiency in transesterification reactions itb.ac.id. These types of catalysts could be adapted for the synthesis of this compound, facilitating easier product purification and catalyst recycling.

Table 2: Examples of Sustainable Catalysts for Ester Synthesis

| Catalyst Type | Specific Example | Reaction | Key Advantages | Potential for Recycling | Reference |

| Enzyme (Lipase) | Lipozyme RM IM, Novozym 435 | Esterification/Transesterification | Mild conditions, high selectivity, biodegradable | Yes (immobilized) | nih.govresearchgate.net |

| Heterogeneous Acid | Silica-supported Boric Acid | Transesterification | Recyclable, mild conditions, solvent-free compatibility | Yes | nih.gov |

| Metal Triflate | Al(OTf)3, Sc(OTf)3, Bi(OTf)3 | Transesterification | High activity | Yes | itb.ac.id |

| Enzyme (Aldolase) | trans-o-hydroxybenzylidene pyruvate aldolase | Aldol Reaction | High stereoselectivity | Yes | nih.govresearchgate.net |

Atom Economy and Process Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

Theoretical Atom Economy Calculation:

A plausible and straightforward method for the synthesis of this compound is the Fischer esterification of 2-methyl-3-hydroxybutanoic acid with benzyl alcohol, catalyzed by an acid.

The balanced chemical equation for this reaction is:

C₅H₁₀O₃ (2-methyl-3-hydroxybutanoic acid) + C₇H₈O (benzyl alcohol) → C₁₂H₁₆O₃ (this compound) + H₂O

To calculate the theoretical atom economy, we use the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of 2-methyl-3-hydroxybutanoic acid (C₅H₁₀O₃) = 118.13 g/mol

Molecular Weight of benzyl alcohol (C₇H₈O) = 108.14 g/mol

Molecular Weight of this compound (C₁₂H₁₆O₃) = 208.25 g/mol

Sum of Molecular Weights of Reactants = 118.13 g/mol + 108.14 g/mol = 226.27 g/mol

Atom Economy (%) = (208.25 / 226.27) x 100 ≈ 92.04%

This calculation indicates that the Fischer esterification route has a high theoretical atom economy, with water being the only byproduct.

Process Efficiency Considerations:

Table 3: Atom Economy of Fischer Esterification for this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-methyl-3-hydroxybutanoic acid | C₅H₁₀O₃ | 118.13 |

| Benzyl alcohol | C₇H₈O | 108.14 |

| Total Reactant Mass | 226.27 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₆O₃ | 208.25 |

| Water | H₂O | 18.02 |

| Theoretical Atom Economy | 92.04% |

Stereochemical Investigations and Control in Benzyl 2 Methyl 3 Hydroxybutanoate Research

Absolute Configuration Determination and Assignment of Stereoisomers

The unambiguous determination of the absolute configuration of each stereoisomer of Benzyl (B1604629) 2-methyl-3-hydroxybutanoate is the cornerstone of its stereochemical analysis. The assignment of R/S labels to the chiral centers at positions 2 and 3 relies on established chemical principles and sophisticated analytical techniques.

The absolute configuration of related, simpler analogs like methyl 3-hydroxy-2-methylbutanoate (methyl nilate) has been determined through extensive chromatographic studies and by correlation to standards. researchgate.net For instance, the elution order of all four stereoisomers of methyl nilate has been established on specific chiral gas chromatography columns. researchgate.net By preparing the benzyl ester from a stereochemically pure nilic acid, the configuration can be transferred and assigned.

Furthermore, asymmetric synthesis starting from materials of known configuration is a common strategy. For example, the stereoselective reduction of Benzyl 2-methyl-3-oxobutanoate using well-understood catalysts or enzymes can yield products whose stereochemistry can be predicted based on the reaction mechanism. The resulting products are then analyzed and their configuration confirmed by comparing their properties (e.g., optical rotation, chromatographic retention time) with known standards or through derivatization. In the absence of standards, X-ray crystallography of a suitable crystalline derivative is the definitive method for determining absolute stereochemistry.

Enantiomeric and Diastereomeric Purity Analysis Methodologies

A variety of chromatographic and spectroscopic methods are employed to determine the enantiomeric excess (ee) and diastereomeric excess (de) of Benzyl 2-methyl-3-hydroxybutanoate, ensuring the stereochemical integrity of a sample.

Chiral Gas Chromatography (GC) is a powerful technique for the simultaneous separation of all four stereoisomers of volatile compounds like the esters of 3-hydroxy-2-methylbutanoic acid. The method utilizes a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czicm.edu.pl These CSPs form transient, diastereomeric complexes with the individual stereoisomers, leading to differences in retention times.

For the closely related analog, methyl 3-hydroxy-2-methylbutanoate, a CP Chirasil-Dex CB column has been shown to effectively separate all four stereoisomers. researchgate.net This allows for the quantification of both the diastereomeric ratio (syn vs. anti) and the enantiomeric excess of each diastereomer in a single analytical run. researchgate.net The high resolution of capillary GC provides excellent accuracy for these determinations.

Table 1: Representative Chiral GC Parameters for Analysis of 3-Hydroxy-2-methylbutanoate Esters

| Parameter | Value/Description | Source |

|---|---|---|

| Column Type | CP Chirasil-Dex CB (cyclodextrin-based CSP) | researchgate.neticm.edu.pl |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Temperature Program | An optimized temperature gradient, e.g., 40°C ramped to 230°C. | gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

| Typical Elution Order | For methyl ester: (2R,3R), (2S,3S), (2R,3S), (2S,3R) | researchgate.net |

This interactive table provides typical conditions based on the analysis of the closely related methyl ester.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another cornerstone for the analysis of stereoisomers, particularly for less volatile compounds or when preparative separation is needed. nih.govnih.gov Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely used and are capable of separating both enantiomers and diastereomers. sigmaaldrich.com

The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's stereoisomers and the chiral selectors on the stationary phase. nih.gov By selecting the appropriate CSP and mobile phase (either normal or reversed-phase), a method can be developed to resolve all four stereoisomers. sigmaaldrich.com This allows for the accurate determination of both enantiomeric and diastereomeric purity.

Table 2: Illustrative Chiral HPLC System for Stereoisomer Separation

| Parameter | Description | Source |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) | nih.govsigmaaldrich.com |

| Mobile Phase | Typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol). | nih.gov |

| Detection | UV detector (monitoring the benzyl group's absorbance). | nih.gov |

| Application | Suitable for both analytical quantification and preparative isolation of pure stereoisomers. | nih.gov |

This interactive table outlines a common setup for the chiral HPLC separation of compounds with multiple stereocenters.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). nih.govacs.org These are typically lanthanide complexes, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which are chiral and paramagnetic. mit.edu

When a CSR is added to a solution of a chiral analyte like this compound, it coordinates with a Lewis basic site on the molecule (in this case, the hydroxyl or carbonyl oxygen). This coordination forms transient diastereomeric complexes. mit.edu Because diastereomers have different physical properties, the protons in the (R)- and (S)-enantiomers experience different induced magnetic fields from the paramagnetic lanthanide ion. This breaks the magnetic equivalence of the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to split into two separate peaks. acs.orgmit.edu The enantiomeric excess can then be calculated by integrating the areas of these separated signals. Protons closer to the coordination site, such as the methine protons at C2 and C3, typically show the largest separation.

Mechanistic Elucidation of Stereocontrol in Synthetic and Biocatalytic Pathways

The stereochemical outcome of the synthesis of this compound is determined by the mechanism of the reaction, whether it is a purely chemical process or one mediated by a biocatalyst. The primary route to this compound is the stereoselective reduction of the prochiral precursor, Benzyl 2-methyl-3-oxobutanoate.

In chemical synthesis, the choice of reducing agent and reaction conditions dictates the diastereoselectivity (syn vs. anti). The stereochemistry at the newly formed C3 center is influenced by the existing chiral center at C2 (if starting from a resolved ketoester) or by the catalyst. Models such as the Felkin-Anh and Cram-chelation models are used to predict the facial selectivity of the nucleophilic attack of the hydride on the ketone.

In biocatalysis, enzymes such as ketone reductases from yeast or other microorganisms are often used for the reduction. These enzymatic reactions are renowned for their high enantio- and diastereoselectivity. The stereochemical outcome is governed by the specific three-dimensional structure of the enzyme's active site. The substrate, Benzyl 2-methyl-3-oxobutanoate, must fit into the active site in a specific orientation for the reduction to occur. This orientation, often predicted by models like Prelog's rule, positions one of the two faces of the ketone towards the enzyme's cofactor (e.g., NADPH), leading to the highly selective formation of one particular stereoisomer. Studies on related compounds have shown that the presence and configuration of the α-methyl group can significantly impact binding within an enzyme's active site, sometimes leading to adverse interactions that lower the reaction rate compared to analogs without the methyl group. nih.gov

Stability and Racemization Pathways of Specific Stereoisomers

The stereochemical stability of this compound is a crucial consideration. The stereocenter at C3, which bears the secondary alcohol, is generally stable and not prone to inversion under normal conditions.

However, the stereocenter at C2, being alpha to the carbonyl group of the ester, is potentially labile. The α-proton at this position is acidic and can be abstracted under basic conditions to form an enolate intermediate. This planar enolate is achiral at the C2 position. Subsequent reprotonation of the enolate can occur from either face, which would lead to racemization (or more accurately, epimerization) at the C2 center. This would interconvert the syn and anti diastereomers.

Therefore, exposing this compound to strong bases or prolonged exposure to moderately basic conditions should be avoided if stereochemical integrity at C2 is to be maintained. Under the neutral or mildly acidic conditions typically used for storage or analysis (e.g., silica gel chromatography, many HPLC mobile phases), all four stereoisomers are considered configurationally stable.

Advanced Analytical Characterization Techniques in Benzyl 2 Methyl 3 Hydroxybutanoate Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy is foundational in confirming the molecular structure of Benzyl (B1604629) 2-methyl-3-hydroxybutanoate, providing detailed insights into its atomic connectivity and chemical environment.

Multi-dimensional NMR spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the Benzyl 2-methyl-3-hydroxybutanoate molecule. st-andrews.ac.uk

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, revealing correlations between adjacent protons. sdsu.edu For this compound, COSY spectra would show cross-peaks between the proton on C3 and the protons on C2 and C4, as well as between the proton on C2 and the methyl protons at C5. This establishes the connectivity of the butanoate backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edupressbooks.pub This technique allows for the definitive assignment of each carbon atom that has attached protons by correlating the known ¹H chemical shifts to their corresponding ¹³C shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon of the ester) and for piecing together different fragments of the molecule. science.gov For instance, HMBC would show a correlation from the benzylic protons (-CH₂-) to the ester carbonyl carbon (C1) and to the carbons of the phenyl ring, confirming the structure of the benzyl ester group. Similarly, correlations from the methyl protons (C5) to both C2 and C1 would be expected.

These techniques, used in concert, allow researchers to build a complete connectivity map of the molecule, confirming the identity of this compound. science.gov

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (with H at...) | HSQC Correlation (to C at...) | HMBC Correlations (to C at...) |

|---|---|---|---|

| H on C2 | H on C3, H on C5 | C2 | C1, C3, C4, C5 |

| H on C3 | H on C2, H on C4 | C3 | C1, C2, C4, C5 |

| H on C4 | H on C3 | C4 | C2, C3 |

| H on C5 | H on C2 | C5 | C1, C2, C3 |

| Benzylic CH₂ | Phenyl H's | Benzylic C | C1, Phenyl C's |

| Phenyl H's | Benzylic CH₂, other Phenyl H's | Phenyl C's | Benzylic C, other Phenyl C's |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound by measuring its mass with very high accuracy. Techniques like electrospray ionization (ESI) are often used. st-andrews.ac.uk The monoisotopic mass of this compound (C₁₂H₁₆O₃) is calculated to be 208.10994 Da. ebi.ac.uk HRMS can measure this value to within a few parts per million (ppm), allowing for the confident determination of the molecular formula and distinguishing it from other isobaric compounds.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information on the functional groups present in a molecule based on their characteristic vibrational frequencies. mt.com These methods are complementary and can be used to confirm the structural integrity of this compound.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The FT-IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically appearing in the 1750-1735 cm⁻¹ region. orgchemboulder.com Another key feature would be a broad absorption band in the 3500-3200 cm⁻¹ range, characteristic of the hydroxyl (-OH) group's stretching vibration. C-O stretching vibrations from the ester and alcohol moieties would appear in the fingerprint region between 1300-1000 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would clearly show the aromatic C=C stretching vibrations of the benzyl group's phenyl ring (around 1600 cm⁻¹) and the various C-H stretching modes. While the carbonyl stretch is also visible in Raman, it is typically weaker than in the IR spectrum.

Conformational studies can be performed by analyzing shifts in vibrational frequencies, sometimes aided by low-temperature measurements, which can provide insight into different stable conformers of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Strong |

| Ester Carbonyl (C=O) | C=O Stretch | 1750-1735 (strong) | Moderate |

| Aromatic C=C | C=C Stretch | ~1600, ~1450 | Strong |

| Ester/Alcohol C-O | C-O Stretch | 1300-1000 | Weak-Moderate |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

This compound possesses two chiral centers (C2 and C3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Optical rotation and circular dichroism are powerful, non-destructive techniques used to probe the chirality of the molecule. benthamopen.com

Optical Rotation (OR): This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org Enantiomers will rotate the light by equal and opposite angles. The specific rotation [α] is a characteristic physical constant for a given enantiomer under specific conditions (e.g., wavelength, solvent, temperature). Measurement of optical rotation can confirm the enantiomeric purity of a sample. The variation of this rotation with wavelength is known as optical rotatory dispersion (ORD). wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers produce mirror-image CD spectra, making this a definitive tool for distinguishing between them and assigning absolute configuration, often by comparing experimental spectra to those predicted by ab initio quantum mechanical calculations. benthamopen.com

Advanced Chromatographic Methods for Complex Mixture Separation and Purification

The separation of the different stereoisomers of this compound is a significant challenge that requires advanced chromatographic methods. Since enantiomers have identical physical properties in an achiral environment, a chiral environment must be introduced to achieve separation. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. Two main strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the sample is passed through an HPLC column packed with a chiral material. The transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of chiral compounds.

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns (e.g., on silica gel). nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

These chromatographic methods are essential not only for purifying specific stereoisomers for further study but also for analytical determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires that the compound can be grown into a high-quality single crystal.

If a suitable crystal of a single stereoisomer of this compound can be obtained, X-ray diffraction analysis provides a precise map of electron density. This map is used to determine the exact spatial coordinates of every atom in the molecule, providing definitive data on:

Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (R/S) at both chiral centers (C2 and C3) can be determined without ambiguity. ed.ac.uk

While obtaining suitable crystals of small, flexible molecules can be challenging, derivatization with a molecule that crystallizes well can be a useful strategy. sci-hub.seresearchgate.net The resulting crystal structure would provide the ultimate confirmation of the compound's stereochemistry. nih.gov

Reactivity and Chemical Transformations of Benzyl 2 Methyl 3 Hydroxybutanoate

Hydrolysis and Saponification Kinetics and Mechanisms

The ester linkage in benzyl (B1604629) 2-methyl-3-hydroxybutanoate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ester undergoes hydrolysis to yield 2-methyl-3-hydroxybutanoic acid and benzyl alcohol. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.ukchemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. ucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of benzyl alcohol regenerate the acid catalyst and produce the carboxylic acid. ucalgary.ca

The kinetics of both acid and base-catalyzed hydrolysis are influenced by factors such as temperature, concentration of reactants, and the steric environment of the ester.

Derivatization and Functional Group Interconversions of the Hydroxy and Ester Moieties

The presence of both a hydroxyl and an ester group allows for a wide range of derivatization and functional group interconversion reactions.

Reactions of the Hydroxyl Group:

Esterification and Etherification: The secondary hydroxyl group can be acylated to form esters or alkylated to form ethers. For instance, it can be converted into a sulfonic ester, such as a tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution reactions. ub.edu

Protection: To prevent unwanted reactions during transformations at other parts of the molecule, the hydroxyl group can be protected. Common protecting groups for alcohols include benzyl ethers. smolecule.com

Reactions of the Ester Group:

Transesterification: The benzyl ester can be converted to other esters by reacting it with an alcohol in the presence of an acid or base catalyst. For example, depolymerization of poly(R)-3-hydroxybutyrate via transesterification with methanol (B129727) yields (R)-methyl 3-hydroxybutanoate. ethz.ch

Amidation: Reaction with amines can convert the ester into the corresponding amide. For instance, the amination of a β-hydroxy ester with tantalum ethoxide as a catalyst can produce an amide. organic-chemistry.org

Reduction: The ester can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to alcohols. fiveable.me

Interconversion between the Functional Groups: It is possible to selectively transform one functional group while leaving the other intact through careful choice of reagents and reaction conditions. For example, the hydroxyl group can be oxidized to a ketone, yielding benzyl 2-methyl-3-oxobutanoate, without affecting the ester group. nih.gov Conversely, the ester can be selectively reduced in the presence of certain functional groups.

Catalytic and Non-Catalytic Reaction Mechanisms

Various catalytic and non-catalytic methods can be employed to effect transformations on benzyl 2-methyl-3-hydroxybutanoate.

Catalytic Reactions:

Acid and Base Catalysis: As discussed in the context of hydrolysis, acids and bases are common catalysts for reactions involving the ester group. chemguide.co.ukucalgary.ca

Metal-Based Catalysis: Transition metals are widely used to catalyze a variety of transformations. For example, copper-catalyzed Reformatsky reactions can be used to synthesize β-hydroxyl esters. organic-chemistry.org Palladium on barium sulfate (B86663) (Pd/BaSO4) is a catalyst used in the Rosenmund reduction to convert acyl chlorides to aldehydes. fiveable.me The hydrogenation of methyl benzoate (B1203000) to benzyl alcohol can be achieved using manganese-based catalysts. mdpi.com

Enzymatic Catalysis: Enzymes, such as ketoreductases or alcohol dehydrogenases, can be used for enantioselective reductions. google.com For instance, biocatalysts are screened for the asymmetric preparation of (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate. nih.gov

Non-Catalytic Reactions:

Stoichiometric Reagents: Many transformations rely on the use of stoichiometric amounts of reagents. For example, the conversion of an alcohol to an alkyl bromide can be achieved using carbon tetrabromide and triphenylphosphine. st-andrews.ac.uk The use of 2-benzyloxy-1-methylpyridinium triflate provides a neutral method for the synthesis of benzyl ethers. beilstein-journals.org

Thermal Reactions: In some cases, heat alone can be sufficient to drive a reaction, although this is less common for the specific transformations of this compound.

Role as a Chiral Precursor and Intermediate in the Synthesis of Complex Molecules

The stereocenters in this compound make it a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules.

The synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester, a related compound, highlights the importance of such structures as intermediates in the synthesis of complex organic molecules and natural products. smolecule.com The stereoselective synthesis of these types of molecules is a significant area of research.

For example, (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate serves as a key intermediate in the synthesis of 4-aceoxyazetidinone, which is a building block for the production of penem (B1263517) and carbapenem (B1253116) antibiotics. nih.gov The stereochemistry of the starting β-hydroxy ester is crucial for the final stereochemistry of the antibiotic.

The ability to perform diastereoselective reductions of the corresponding β-keto ester, benzyl 2-methyl-3-oxobutanoate, provides access to different stereoisomers of this compound, further expanding its utility in asymmetric synthesis.

Oxidation and Reduction Chemistry at the Alcohol and Ester Centers

Oxidation:

Alcohol Oxidation: The secondary alcohol in this compound can be oxidized to a ketone, yielding benzyl 2-methyl-3-oxobutanoate. nih.gov A variety of oxidizing agents can be used, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. For instance, TEMPO-based oxidation systems are known for their selectivity in oxidizing primary alcohols. mdpi.com The reaction of benzyl alcohol with the nitrate (B79036) radical can produce benzaldehyde. researchgate.net

Ester Oxidation: The ester group is generally resistant to oxidation under standard conditions.

Reduction:

Ester Reduction: The benzyl ester can be reduced to the corresponding primary alcohol, 1,3-butanediol, along with benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. fiveable.me

Ketone Reduction: If the alcohol is first oxidized to the ketone (benzyl 2-methyl-3-oxobutanoate), the ketone can then be reduced back to the alcohol. This reduction can often be performed stereoselectively using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation, to favor the formation of a specific diastereomer of this compound. google.comrsc.org

Interactive Data Table: Reactivity of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Ester | Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H2SO4), Heat | Carboxylic Acid, Alcohol |

| Ester | Saponification | Base (e.g., NaOH), Heat, then Acid Workup | Carboxylic Acid, Alcohol |

| Ester | Reduction | LiAlH4 | Primary Alcohol |

| Hydroxyl | Oxidation | Oxidizing Agent (e.g., CrO3) | Ketone |

| Hydroxyl | Esterification | Acyl Halide or Anhydride | Ester |

| Hydroxyl | Etherification | Alkyl Halide, Base | Ether |

Theoretical and Computational Studies on Benzyl 2 Methyl 3 Hydroxybutanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of Benzyl (B1604629) 2-methyl-3-hydroxybutanoate. DFT methods calculate the electron density of a molecule to determine its energy and other properties.

Detailed research findings indicate that for organic esters, DFT calculations using functionals like B3LYP with basis sets such as 6-31G+(d,p) provide a reliable description of the molecular geometry and electronic properties. nih.gov The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

From the electronic structure, several reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For Benzyl 2-methyl-3-hydroxybutanoate, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, while regions of positive potential would be associated with the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Benzyl Ester Analogue

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative for a similar benzyl ester and are not experimental data for this compound. The actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface. Computational methods, such as molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods, are often used for an initial scan of the conformational space due to their lower computational cost. cwu.edu The low-energy conformers identified are then typically subjected to more accurate DFT calculations for geometry optimization and energy refinement.

The analysis involves systematically rotating the key dihedral angles, such as those around the C-C bonds of the butanoate chain and the C-O bond of the ester group, and calculating the corresponding energy. This process generates a potential energy surface, where the minima correspond to stable conformers. The relative energies of these conformers, determined by their Boltzmann distribution, dictate the conformational population at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical and biological properties.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in a solvent, providing insights into solvent effects and intermolecular interactions. acs.orgnih.gov In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion.

By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences the conformational preferences of the ester. researchgate.net The simulation can reveal the formation of hydrogen bonds between the hydroxyl group of the butanoate moiety and water molecules, as well as other non-covalent interactions. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

MD simulations also provide information on the molecule's flexibility and dynamics, such as the fluctuation of bond lengths, angles, and dihedral angles over time. This dynamic perspective is complementary to the static picture provided by quantum chemical calculations.

Prediction of Spectroscopic Properties and Reaction Transition States

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. st-andrews.ac.uk The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often implemented within a DFT framework. nih.govnih.gov The accuracy of these predictions has significantly improved, making them a valuable tool for assigning experimental spectra and elucidating molecular structures. nih.gov

For studying chemical reactions involving this compound, computational methods can be used to locate the transition state structures and calculate the activation energies. This provides a detailed understanding of the reaction mechanism and kinetics. For example, the mechanism of its hydrolysis or transesterification could be investigated by mapping the potential energy surface of the reaction pathway.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hydroxybutanoate Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | 171.8 |

| CH-OH | 68.2 | 67.5 |

| CH-CH₃ | 45.1 | 44.6 |

| CH₃ | 20.9 | 20.3 |

Note: This table presents illustrative data to show the typical agreement between predicted and experimental values. The actual data for this compound would require specific calculations and experimental measurements.

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

The chiral centers in this compound suggest its potential involvement in stereoselective enzymatic reactions, such as synthesis or hydrolysis catalyzed by lipases. Molecular modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to study the interactions between this ester and an enzyme's active site. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (the ester) to a receptor (the enzyme). mdpi.comresearchgate.net This method can help to understand the structural basis of enzyme selectivity. For example, docking this compound into the active site of a lipase (B570770) can reveal the key amino acid residues involved in binding and catalysis. nih.gov The docking score provides an estimate of the binding affinity.

For a more detailed understanding of the catalytic mechanism, QM/MM simulations can be performed. In this approach, the region of the system where the reaction occurs (the substrate and the key active site residues) is treated with a high-level quantum mechanics method, while the rest of the enzyme and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the study of bond-breaking and bond-forming processes within the complex enzymatic environment.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalytic Systems

The creation of the two stereocenters in Benzyl (B1604629) 2-methyl-3-hydroxybutanoate with high selectivity remains a significant challenge. Future research will heavily focus on the development of novel catalytic systems that can provide precise control over the stereochemical outcome of the reaction. The aldol (B89426) reaction, a key method for forming the carbon-carbon bond in this molecule, is a major area of focus. nih.govnortheastern.edu

Advances are anticipated in the realm of asymmetric organocatalysis , moving beyond proline and its simple derivatives to more sophisticated bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to higher yields and selectivities. researchgate.netchiralpedia.com Furthermore, the design of new chiral metal complexes as Lewis acid catalysts will continue to be a fruitful area of investigation. These catalysts, featuring metals such as titanium, copper, or rhodium, can be fine-tuned by modifying the chiral ligands to create a specific chiral environment around the active site, thereby directing the stereochemical course of the reaction. organic-chemistry.org The use of chiral solvents is also an emerging strategy that can influence the stereoselectivity of catalytic reactions. acs.org

| Catalyst Type | Potential Advantages | Research Focus |

| Bifunctional Organocatalysts | Metal-free, lower toxicity, operational simplicity. | Design of catalysts with precisely positioned acidic and basic sites. |

| Chiral Metal Complexes | High turnover numbers, broad substrate scope. | Development of novel ligands for enhanced enantioselectivity. |

| Polymer-Supported Catalysts | Ease of separation and recyclability. | Improving catalyst stability and preventing leaching. |

This table illustrates potential areas of development in catalytic systems for the synthesis of chiral molecules like Benzyl 2-methyl-3-hydroxybutanoate.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. ispe.orgpharmaceutical-technology.com For the synthesis of this compound, ML algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for achieving high yield and stereoselectivity. azorobotics.compnas.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. qu.edu.qa

AI can be employed to:

Predict Catalyst Performance: By analyzing the structural features of a catalyst, ML models can predict its effectiveness in a given reaction. nih.gov

Optimize Reaction Conditions: Algorithms can explore a vast parameter space (e.g., temperature, solvent, catalyst loading) to identify the ideal conditions for the synthesis. qu.edu.qa

Discover Novel Reaction Pathways: AI can propose new synthetic routes to the target molecule that may not be apparent to a human chemist.

The development of unified ML protocols for asymmetric catalysis is a significant step forward, enabling the prediction of enantiomeric excess with increasing accuracy. pnas.orgnih.gov

Exploration of New Biocatalysts and Engineered Enzymes for Enhanced Performance

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comnih.gov The use of enzymes, such as ketoreductases and aldolases , for the synthesis of chiral β-hydroxy esters is a well-established and growing field. rsc.orgrsc.orgnih.gov Future research will focus on the discovery of new enzymes from diverse microbial sources and the engineering of existing enzymes to enhance their performance for the specific synthesis of this compound.

Key research avenues include:

Enzyme Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to improve the stability, activity, and stereoselectivity of enzymes. acs.orgacs.org

Artificial Enzymes: The creation of artificial enzymes, for instance by grafting catalytic moieties onto protein scaffolds, can lead to novel reactivity and selectivity. nih.govacs.org

Recent studies have shown the successful engineering of carbonyl reductases to achieve high conversions and diastereoselectivities in the synthesis of related chiral β-hydroxy esters. acs.orgacs.org

Advanced In-Situ Analytical Techniques for Real-time Process Monitoring

To ensure the optimal performance of a chemical reaction, particularly a stereoselective one, real-time monitoring is crucial. Advanced in-situ analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy , allow chemists to track the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. mt.comspectroscopyonline.com

The application of these Process Analytical Technologies (PAT) in the synthesis of this compound would enable:

Kinetic Analysis: Gaining a deeper understanding of the reaction mechanism and kinetics.

Process Optimization: Making real-time adjustments to reaction parameters to maintain optimal conditions.

Quality Control: Ensuring the desired product is being formed with high selectivity and purity.

The ability to monitor diastereoselective reactions in-situ can reveal complex mechanistic details, such as the formation of transient intermediates, which is critical for rational process improvement. nih.govnih.gov

Design of Related Chiral Synthons with Tailored Reactivity and Selectivity

This compound itself is a valuable chiral building block. acs.orgnih.gov Future research will also explore its derivatization into other chiral synthons with tailored reactivity. By modifying the ester and hydroxyl groups, a diverse range of chiral intermediates can be accessed for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). nih.gov

For example, the β-hydroxy ester moiety can be converted into:

Chiral diols: By reduction of the ester group.

β-amino esters: Through stereospecific conversion of the hydroxyl group. nih.gov

Lactones: Via intramolecular cyclization. nih.govresearchgate.net

The development of a library of such chiral building blocks, all derived from a common precursor, would be a powerful tool for medicinal and synthetic chemists.

Sustainable and Circular Economy Approaches in Chemical Manufacturing

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. ispe.orgjddhs.com For the manufacturing of this compound, this translates to a focus on:

Renewable Feedstocks: Utilizing starting materials derived from biomass.

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. mdpi.comjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive catalysts. jddhs.com

Continuous Flow Manufacturing: This technology allows for better control over reaction conditions, improved safety, and can lead to higher yields and reduced waste compared to traditional batch processing. ispe.orgrsc.org

By embracing these sustainable practices, the chemical industry can reduce its environmental footprint while producing valuable chiral compounds like this compound in a more responsible manner. acs.org

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing Benzyl 2-methyl-3-hydroxybutanoate?

- Methodological Answer : The synthesis can be optimized using acid-catalyzed esterification. For example, ammonium cerium phosphate catalysts (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) combined with sulfuric acid have shown efficacy in similar esterification reactions. Key parameters include reaction time (6–12 hours), molar ratio of acid to alcohol (1:1 to 2:1), and catalyst loading (1–5% w/w). Uniform experimental design and data mining techniques can statistically optimize these variables .

Q. How can the stereochemical configuration of this compound be validated?

- Methodological Answer : Chiral HPLC or polarimetry are standard methods for determining stereoisomeric purity. For absolute configuration analysis, single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is recommended. SHELX software enables refinement of crystallographic data to resolve (2R,3S) vs. (2S,3S) configurations .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.